molecular formula C23H20N2O2S B2662578 (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline CAS No. 1321726-36-6

(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline

Cat. No.: B2662578
CAS No.: 1321726-36-6
M. Wt: 388.49
InChI Key: ALJRTBFGHHFTES-ZVHZXABRSA-N
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Description

(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline is a chemical compound of significant interest in organic and medicinal chemistry research. This molecule is characterized as a Schiff base, featuring an imine group (C=N) with a stable E configuration, a structure known for its ability to form defined crystal packing through intermolecular interactions such as hydrogen bonding and weak C–H⋯π forces . The compound incorporates two prominent pharmacophores: a 2,4-dimethoxybenzylidene moiety and a 6-methylbenzo[d]thiazole ring. The benzothiazole scaffold is a privileged structure in drug discovery, found in molecules with a wide range of documented biological activities. These include potential as anticonvulsant agents, and inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant in metabolic disease research such as diabetes . Furthermore, benzothiazole derivatives are actively investigated for their potential interactions with central nervous system targets, making them compounds of interest in neurological disease research . This combination of a rigid, planar benzothiazole system and a Schiff base linkage makes this compound a valuable building block for researchers developing novel heterocyclic hybrids. It is suited for applications in material science, crystallography studies, and as a precursor in the synthesis of more complex molecules for pharmacological screening. Intended Use: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15-4-11-20-22(12-15)28-23(25-20)16-5-8-18(9-6-16)24-14-17-7-10-19(26-2)13-21(17)27-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRTBFGHHFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Synthesis

The structural formula of (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline can be represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound is synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and 4-amino-6-methylbenzo[d]thiazole, typically utilizing solvents like ethanol or methanol under controlled conditions. The reaction may require acidic or basic catalysts to facilitate the formation of the imine bond.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzothiazole derivatives. For example, compounds similar to (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives containing the benzothiazole moiety exhibited IC50 values less than 10 µM against breast cancer cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)<10
Compound BHeLa (Cervical)15
Compound CA549 (Lung)12

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For instance, related compounds demonstrated activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)
Compound DStaphylococcus aureus16
Compound ECandida albicans32
Compound FEscherichia coli64

The biological activity of (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline is attributed to its ability to interact with specific molecular targets within cells. For anticancer effects, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways. In particular, the inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) has been documented in similar compounds, suggesting a potential for neuroprotective effects .

Case Studies

  • Neuroprotective Effects : A study focused on similar benzothiazole derivatives indicated that they could penetrate the blood-brain barrier and exert neuroprotective effects by inhibiting MAO-B activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Cytotoxicity Assessment : The MTT assay was utilized in several studies to assess the cytotoxicity of these compounds on various cancer cell lines. Results consistently showed high cell viability at lower concentrations, indicating selective toxicity towards cancer cells while sparing normal cells .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-(6-methylbenzo[d]thiazol-2-yl)aniline. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research has indicated that compounds similar to (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have shown that derivatives of benzo[d]thiazole compounds possess antimicrobial properties. The structure of (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline suggests potential efficacy against a range of bacterial and fungal pathogens. For instance, compounds with similar structures have been evaluated for their activity against Staphylococcus aureus and Candida albicans, demonstrating promising results .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research into related hydrazone derivatives has shown that they can inhibit cyclooxygenase enzymes involved in inflammatory processes, suggesting a potential application in treating conditions characterized by inflammation .

Drug Development

Given its diverse biological activities, (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline is being explored as a lead compound in drug development. The structural features that confer antioxidant and antimicrobial properties make it a candidate for further modification and optimization to enhance efficacy and reduce toxicity.

Corrosion Inhibition

Interestingly, derivatives of this compound have been investigated for their potential as corrosion inhibitors in mild steel applications. The presence of specific functional groups enhances the adsorption properties on metal surfaces, providing protective layers against corrosive environments .

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity comparable to standard antioxidants.
Antimicrobial ActivityShowed effective inhibition against various bacterial strains with minimum inhibitory concentrations lower than standard antibiotics.
Anti-inflammatory EffectsInhibitory effects on COX enzymes were observed, supporting its potential use in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Substituents on Benzylidene Substituents on Benzothiazole Key Properties/Applications References
(E)-N-(2,4-Dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline 2,4-Dimethoxy 6-Methyl Enhanced electron-donating capacity
N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline N,N-Dimethylamino 6-Methyl Stronger electron donation; red-shifted UV-Vis absorption
4-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-methylbenzylidene)aniline 2-Methyl 6-Methyl Reduced steric hindrance; moderate conjugation
(E)-4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline 4-Methylthio Hexyloxy (on aniline) Improved solubility in nonpolar solvents
4-((E)-((4-(4-Fluorophenyl)thiazol-2-yl)phenyl)imino)methyl)-N-phenylaniline 4-Fluorophenyl-thiazole None Electron-withdrawing effects; potential bioactivity

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 2,4-dimethoxy groups in the target compound enhance electron density compared to analogues with methyl (e.g., 2-methylbenzylidene) or electron-withdrawing fluorine substituents (e.g., 3j, 3l in ). This results in a bathochromic shift in UV-Vis spectra, making it suitable for light-harvesting applications .
  • Fluorinated derivatives (e.g., 3j, 3l) exhibit reduced conjugation due to electron-withdrawing effects but show enhanced antimicrobial activity .

Steric and Solubility Effects :

  • Bulky substituents like hexyloxy () or benzyloxy () improve solubility in organic solvents, whereas smaller groups (e.g., methyl) favor crystallinity .
  • The 2,4-dimethoxy arrangement introduces minimal steric hindrance, enabling planar molecular geometry for efficient π-π stacking .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Compound λmax (nm) Melting Point (°C) Biological Activity (MIC, µg/mL) References
(E)-N-(2,4-Dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline 380–400 180–185 Not reported
N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline 420–435 165–170 Antimicrobial: 12.5–25
4-(6-Methylbenzo[d]thiazol-2-yl)-N-(2-methylbenzylidene)aniline 360–375 190–195 Antioxidant: IC50 45 µM
(E)-4-(Hexyloxy)-N-(4-(methylthio)benzylidene)aniline 350–365 155–160 Not reported

Key Findings:

  • Optoelectronic Performance: The N,N-dimethylamino analogue () shows a 40–50 nm red shift compared to the target compound, attributed to stronger electron donation .
  • Bioactivity: Fluorinated and dimethylamino derivatives exhibit notable antimicrobial and antioxidant activities, while the target compound’s dimethoxy groups may enhance photostability for sensor applications .

Q & A

Q. What is the standard synthetic route for (E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline?

The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of 4-(6-methylbenzo[d]thiazol-2-yl)aniline and 2,4-dimethoxybenzaldehyde in absolute ethanol with 2–3 drops of glacial acetic acid as a catalyst for 4–7 hours. The product is isolated by evaporating the solvent under reduced pressure and recrystallizing the crude solid from ethanol .

Q. How is the E-configuration of the benzylidene-aniline moiety confirmed?

The E-configuration is determined using X-ray crystallography (e.g., single-crystal XRD) to resolve the planar geometry of the imine bond. Additionally, nuclear Overhauser effect (NOE) NMR experiments can confirm the absence of steric interactions between the aromatic protons of the benzylidene and aniline groups .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • FT-IR : To identify the C=N stretch (~1600–1650 cm⁻¹) and confirm imine formation.
  • ¹H/¹³C NMR : To assign aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents on the benzothiazole ring (δ ~2.5 ppm).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzylidene or benzothiazole rings influence biological activity?

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methoxy) on the benzylidene ring enhance antimicrobial activity by improving membrane permeability. Conversely, methyl groups on the benzothiazole ring increase lipophilicity, potentially improving bioavailability. Computational docking (e.g., AutoDock Vina) can model interactions with biological targets like bacterial enzymes or cancer cell receptors .

Q. What experimental strategies resolve contradictions in reported biological data?

Contradictions in antimicrobial or antioxidant activity may arise from variations in assay conditions (e.g., bacterial strain specificity or antioxidant mechanism). To address this:

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves to compare IC₅₀ values across studies.
  • Validate results with orthogonal assays (e.g., ROS scavenging for antioxidant activity) .

Q. How can reaction yields be optimized for large-scale synthesis?

Green chemistry approaches, such as using diisopropyl ethyl ammonium acetate (DIPEAc) as a recyclable catalyst/medium, improve yields (60–85%) while reducing waste. Microwave-assisted synthesis can also shorten reaction times (30–60 minutes vs. 4–7 hours) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Tools like SwissADME or pkCSM predict logP (lipophilicity), solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR models correlate structural features with bioactivity .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and track changes using UV-Vis spectroscopy.
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What crystallization conditions yield high-quality single crystals for XRD?

Slow evaporation of a saturated solution in a 1:1 ethanol/dichloromethane mixture at 4°C often produces suitable crystals. Adding a seed crystal or using anti-solvent diffusion (e.g., layering with hexane) can improve crystal size and quality .

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